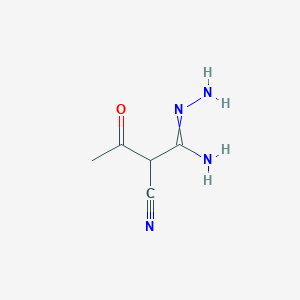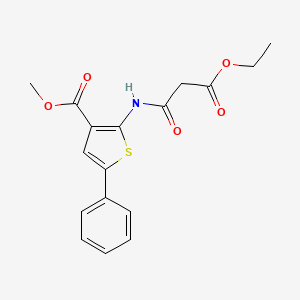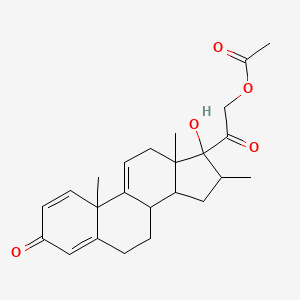![molecular formula C12H20BrN3O2 B12070239 tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)
tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a bromo-substituted imidazole ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl carbamate, 4-bromo-2-methyl-imidazole, and N-methyl-ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydride to facilitate the coupling reaction.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the imidazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of azido or thiol-substituted imidazole derivatives.
Hydrolysis: Formation of tert-butyl alcohol, N-methyl-ethylamine, and 4-bromo-2-methyl-imidazole.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the imidazole ring.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with carbamate or imidazole moieties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate involves its interaction with biological targets through the imidazole and carbamate groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
- tert-Butyl N-[2-(4-chloro-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate
- tert-Butyl N-[2-(4-fluoro-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate
- tert-Butyl N-[2-(4-iodo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate
Comparison:
- Uniqueness: The bromo substituent in tert-butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions.
- Applications: While all these compounds can be used as synthetic intermediates, the specific reactivity of the bromo derivative makes it particularly useful in certain catalytic and synthetic applications.
Properties
Molecular Formula |
C12H20BrN3O2 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylimidazol-1-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-9-14-10(13)8-16(9)7-6-15(5)11(17)18-12(2,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
JPWUUEVAGKICTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CCN(C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)


![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)



![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)



